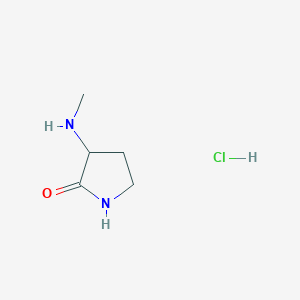
2-chloro-4-(1H-tétrazol-5-yl)pyridine
Vue d'ensemble
Description
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a research chemical with the CAS Number: 1196152-14-3 . It has a molecular weight of 181.58 g/mol and a chemical formula of C6H4ClN5 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-chloro-4-(1H-tetrazol-5-yl)pyridine is 1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H, (H,9,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a solid compound . It has a molecular weight of 181.58 g/mol and a chemical formula of C6H4ClN5 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Chimie médicinale
Les dérivés tétrazoles, y compris les tétrazoles biphényliques, ont été explorés pour leur potentiel en tant qu'inhibiteurs de l'enzyme de conversion de l'angiotensine (ECA). Ces composés ont été analysés pour leurs activités anti-proliférative, anti-inflammatoire et antifongique .
Biologie moléculaire et conception de médicaments
Les tétrazoles sont précieux dans le docking moléculaire, un outil crucial en biologie moléculaire et en conception de médicaments assistée par ordinateur. Ils peuvent réagir avec des matériaux acides et des oxydants forts pour libérer des gaz et de la chaleur, ce qui est important en pharmacogenomique .
Recherche sur le cancer
Certains dérivés tétrazoles ont montré une cytotoxicité contre les lignées cellulaires cancéreuses, telles que la lignée cellulaire cancéreuse pulmonaire humaine A549, indiquant des applications potentielles dans le traitement du cancer .
Chimie synthétique
Les dérivés tétrazoles sont synthétisés par diverses approches et sont utilisés pour leurs propriétés physiques et chimiques dans différentes réactions chimiques .
Biosciences
En raison de leur structure unique, les tétrazoles jouent un rôle dans les biosciences avec une large gamme d'activités médicinales .
Mécanisme D'action
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a heterocyclic compound with a tetrazole ring and a pyridine ring fused together. The tetrazole ring has a high electron affinity and is able to interact with electron-rich molecules. The pyridine ring is electron-deficient and is able to interact with electron-poor molecules. This makes 2-chloro-4-(1H-tetrazol-5-yl)pyridine a versatile molecule that can interact with a variety of molecules and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
2-chloro-4-(1H-tetrazol-5-yl)pyridine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-chloro-4-(1H-tetrazol-5-yl)pyridine can inhibit the growth of cancer cells and can induce apoptosis. 2-chloro-4-(1H-tetrazol-5-yl)pyridine has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties. In vivo studies have shown that 2-chloro-4-(1H-tetrazol-5-yl)pyridine can reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-(1H-tetrazol-5-yl)pyridine has several advantages for laboratory experiments. 2-chloro-4-(1H-tetrazol-5-yl)pyridine is a colorless solid that is soluble in water and is easy to handle. It is also relatively inexpensive and can be easily synthesized. The major limitation of 2-chloro-4-(1H-tetrazol-5-yl)pyridine is that it is not as stable as other compounds and may degrade over time.
Orientations Futures
The future of 2-chloro-4-(1H-tetrazol-5-yl)pyridine research is promising. 2-chloro-4-(1H-tetrazol-5-yl)pyridine has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In the future, 2-chloro-4-(1H-tetrazol-5-yl)pyridine may be used to develop new drugs and materials with improved properties. Additionally, further studies of 2-chloro-4-(1H-tetrazol-5-yl)pyridine’s biochemical and physiological effects may lead to the development of new treatments for a variety of diseases and conditions. 2-chloro-4-(1H-tetrazol-5-yl)pyridine may also be used to study the structure and function of proteins to better understand the mechanisms of disease. Finally, 2-chloro-4-(1H-tetrazol-5-yl)pyridine may be used in the synthesis of small organic molecules and polymers for a variety of applications.
Propriétés
IUPAC Name |
2-chloro-4-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXZJLQJVCDQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)

![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)



![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)


![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)
![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)


